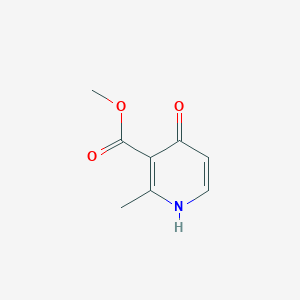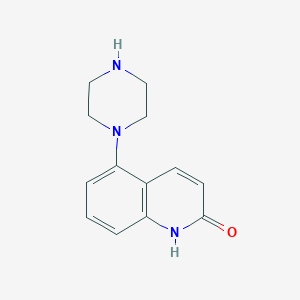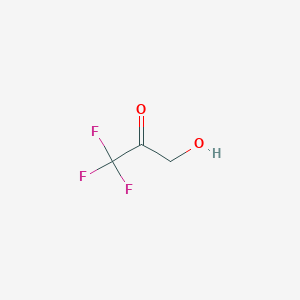
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol, also known as TFE or trifluoroethyl alcohol, is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Its chemical formula is CF₃CH₂OH . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Preparation Methods
Synthesis:: Trifluoroethanol is industrially produced by hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chlorides. Additionally, hydrogenolysis of compounds with the generic formula CF₃−CHOH−OR (where R is hydrogen or an alkyl group containing one to eight carbon atoms) can yield TFE, using a palladium-containing catalyst deposited on activated charcoal. Tertiary aliphatic amines like triethylamine are commonly employed as co-catalysts in this conversion .
Chemical Reactions Analysis
TFE serves as a specialized solvent in organic chemistry. It is particularly useful for oxidations of sulfur compounds using hydrogen peroxide. Notably, TFE competitively inhibits alcohol dehydrogenase. It also forms complexes with Lewis bases (such as THF or pyridine) through hydrogen bonding, yielding 1:1 adducts .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol finds applications in various scientific fields:
Chemistry: Used as a solvent in synthetic reactions.
Biology: Its unique properties make it valuable for studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism by which TFE exerts its effects depends on the specific context. its acidity and ability to form hydrogen bonds play crucial roles. Molecular targets and pathways involved vary based on the application .
Comparison with Similar Compounds
TFE stands out due to its trifluoromethyl group, which imparts unique properties. Similar compounds include hexafluoro-2-propanol and 1,1,1-trifluoroethane .
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-(4-ethenylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H9F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h2-6,9,14H,1H2 |
InChI Key |
PQQVFITXQHCGGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


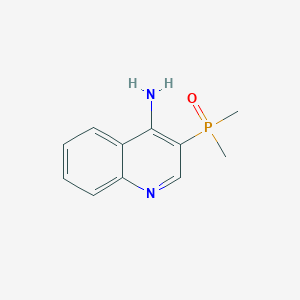

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
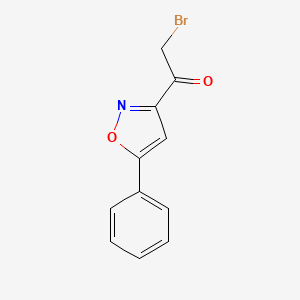
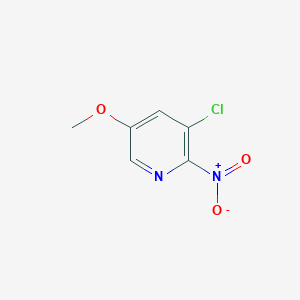
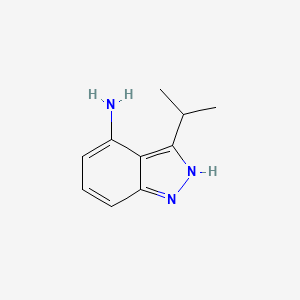
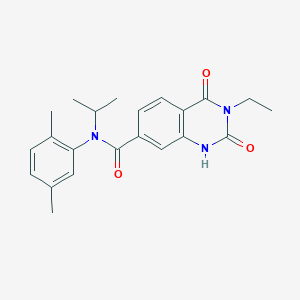
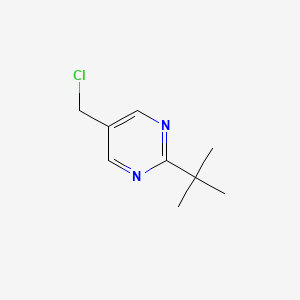
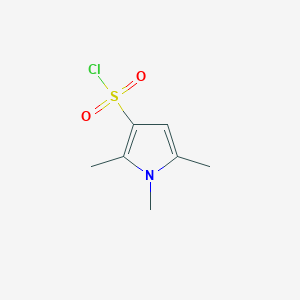
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

